N-(4-benzoylphenyl)-2-ethylbutanamide

Description

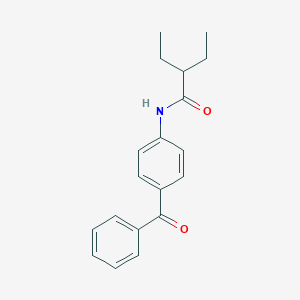

N-(4-Benzoylphenyl)-2-ethylbutanamide is a synthetic amide derivative characterized by a benzoylphenyl group attached to a 2-ethylbutanamide backbone. The benzoylphenyl moiety is a recurring pharmacophore in compounds targeting metabolic disorders, often associated with modulation of lipid profiles via peroxisome proliferator-activated receptor (PPAR) pathways .

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-2-ethylbutanamide |

InChI |

InChI=1S/C19H21NO2/c1-3-14(4-2)19(22)20-17-12-10-16(11-13-17)18(21)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,20,22) |

InChI Key |

OBBPSQWEBAHCBL-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3)

- Structure : Incorporates a 5-fluoroindole-2-carboxamide core.

- Activity : At 15 mg/kg in Triton WR-1339-induced hyperlipidemic rats, C3 significantly reduced plasma triglycerides (TG) by 38% and increased high-density lipoprotein cholesterol (HDL-C) by 28% after 12 hours .

- Positional Isomerism : The para-substituted benzoylphenyl (C3) showed superior activity compared to meta- (C2) and ortho- (C1) isomers, highlighting the importance of substitution patterns .

N-(4-Benzoylphenyl) Pyrrole-2-carboxamide Derivatives

- Activity : Compounds 3 and 5 reduced total cholesterol (TC) by 25–30% and TG by 35–40% in hyperlipidemic rats, with HDL-C elevation comparable to bezafibrate .

Maleimide Derivatives

N-(4-Benzoylphenyl) Maleimide (20c)

- Structure : Maleimide core with benzoylphenyl substitution.

- Activity : Exhibited sub-micromolar IC50 values in cytotoxicity assays, outperforming chloromaleimide (20b) and unsubstituted maleimide (20d). Heterocyclic substitutions (e.g., pyridyl in 26n) further enhanced potency by 2–3-fold .

Propanamide and Butanamide Analogs

(S)-(-)-N-(4-Benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

- Structure : Features a trifluoromethyl group and a stereogenic center.

N-(3-Oxocyclohexyl)-2-ethylbutanamide (P11)

- Structure : Cyclohexyl group replaces benzoylphenyl.

- Properties : Synthesized with 96% enantiomeric purity, though lipid-lowering data are unreported. The 2-ethylbutanamide chain may influence solubility and bioavailability .

Structure-Activity Relationships (SAR)

- Benzoylphenyl Substituent : Critical for PPAR activation and lipid modulation. Para-substitution optimizes steric and electronic interactions with receptor binding pockets .

- Acyl Chain Modifications :

- Chain Length : Propanamide derivatives (e.g., ) show enhanced stereochemical control, while butanamide chains (e.g., 2-ethylbutanamide) may improve lipophilicity and membrane permeability.

- Electron-Withdrawing Groups : Fluorine (C3) or trifluoromethyl () substituents enhance metabolic stability and potency .

Table 1: Comparative Analysis of N-(4-Benzoylphenyl) Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.